

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Cat. No.:	B142351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a pivotal precursor in the synthesis of a wide range of organic molecules. Its unique structure, featuring bulky tert-butyl groups flanking a reactive phenol and aldehyde moiety, imparts distinct chemical properties that are leveraged in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Chemical Structure and Properties

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a pale yellow, crystalline solid. The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, and two tert-butyl groups at positions 3 and 5. This substitution pattern results in significant steric hindrance around the phenolic hydroxyl and aldehyde functional groups, influencing their reactivity and the stability of their derivatives.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**.

Physicochemical Properties

A summary of the key physicochemical and identification properties is provided in Table 1.

Property	Value	Reference(s)
IUPAC Name	3,5-Di-tert-butyl-2-hydroxybenzaldehyde	[1]
CAS Number	37942-07-7	
Molecular Formula	C ₁₅ H ₂₂ O ₂	[2]
Molecular Weight	234.33 g/mol	[2]
Appearance	White to cream to yellow crystalline solid or powder	
Melting Point	59-61 °C	
Solubility	Soluble in DMSO and methanol	[3]
InChI Key	RRIQVLZDOZPJTH-UHFFFAOYSA-N	
SMILES String	CC(C)(C)c1cc(C=O)c(O)c(c1)C(C)C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: ¹H NMR Spectroscopic Data[4]

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~11.5	Singlet	-OH
~9.8	Singlet	-CHO
~7.6	Doublet	Aromatic H
~7.4	Doublet	Aromatic H
~1.4	Singlet	-C(CH ₃) ₃ (18H)

Table 3: ¹³C NMR Spectroscopic Data[4]

Chemical Shift (δ , ppm)	Assignment
~196	C=O (Aldehyde)
~158	Ar-C-OH
~140, ~137	Ar-C-C(CH ₃) ₃
~128-125	Aromatic CH
~35, ~34	Quaternary -C(CH ₃) ₃
~31, ~29	Methyl -CH ₃

Table 4: Key FT-IR Vibrational Frequencies[4]

Frequency (cm ⁻¹)	Assignment
2956	Aromatic C-H Stretching
2868	Aldehyde C-H Stretching
1654	C=O Stretching (Aldehyde)
1598-1436	Aromatic C=C Stretching

Synthesis

The primary synthetic route to **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** is the formylation of 2,4-di-tert-butylphenol. The Duff reaction, which employs hexamethylenetetramine (HMT) as the formyl source, is a commonly utilized method. The bulky tert-butyl groups on the phenol ring direct the formylation to the ortho position relative to the hydroxyl group.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via the Duff Reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from a patented procedure for the formylation of 2,4-di-tert-butylphenol.[5][6]

Materials:

- 2,4-di-tert-butylphenol
- Hexamethylenetetramine (HMT)
- Glacial acetic acid
- Water or aqueous acid (e.g., 4N HCl or 20% H₂SO₄)
- Methanol (for recrystallization)
- Standard laboratory glassware for reflux and extraction

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 0.5 M to 2.0 M solution of 2,4-di-tert-butylphenol in glacial acetic acid.[6]
- Reagent Addition: Add 1.5 to 2.0 molar equivalents of hexamethylenetetramine to the solution.[5]

- Heating: Heat the reaction mixture to 100-130°C and maintain this temperature for 1 to 5 hours.[5][6]
- Hydrolysis: After the initial heating period, cool the mixture slightly and add approximately one volume of water or aqueous acid (e.g., 4N HCl). Reheat the mixture to 100-130°C for an additional 0.5 to 1 hour to ensure complete hydrolysis of the intermediate.[5][6]
- Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to yield the final product with a purity often exceeding 95%. [5]

Applications in Synthesis

The primary utility of **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** is as a versatile building block for the synthesis of larger, more complex molecules, particularly multidentate ligands for metal coordination.[4]

Synthesis of Schiff Bases and Salen Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[4] When a diamine is used, tetradeятate "Salen" type ligands are formed. These ligands are renowned for their ability to form stable, well-defined complexes with a wide range of transition metals.[7][8]

[Click to download full resolution via product page](#)

Experimental Protocol: General Salen Ligand Synthesis

This protocol describes a general procedure for the synthesis of a Salen-type ligand from **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** and a diamine. [7][8] Materials:

- **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** (2.0 molar equivalents)
- Diamine (e.g., ethylenediamine, 1,2-diaminocyclohexane) (1.0 molar equivalent)
- Absolute Ethanol
- Standard laboratory glassware for reflux

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** in absolute ethanol.
- Reaction: To the stirred solution, add the diamine dropwise. The molar ratio should be 2:1 (aldehyde:diamine).
- Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the mixture to room temperature. The Salen ligand product, often a brightly colored solid, will typically precipitate from the solution.
- Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like hot ethanol.

Key Applications and Research Areas

The derivatives of **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**, particularly its Salen complexes, are central to various fields of chemical research.

- Asymmetric Catalysis: Chiral Salen-metal complexes, such as the Jacobsen's catalyst derived from a manganese(III) complex of a ligand made with 1,2-diaminocyclohexane, are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. [4]*
- Coordination Chemistry: The N₂O₂ donor set of Salen ligands forms stable square-planar or square-pyramidal complexes with metals like Ni(II), Cu(II), Co(II), and Zn(II). The steric bulk of the tert-butyl groups influences the coordination geometry and stability of these complexes. [4]*
- Materials Science: Metal complexes incorporating these ligands are

explored for their potential in creating novel materials with specific electronic or magnetic properties.

- **Biological Activity:** The parent aldehyde and its Schiff base derivatives have reported antibacterial activity, making them of interest in the development of new antimicrobial agents.
[\[3\]](#)

Safety and Handling

3,5-Di-tert-butyl-2-hydroxybenzaldehyde should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also noted as being air-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-二叔丁基-2-羟基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 5. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142351#3-5-di-tert-butyl-2-hydroxybenzaldehyde-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com